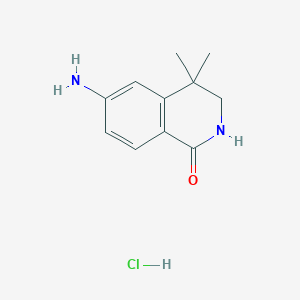

6-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride (6-ADIMHCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of isoquinoline and is composed of six carbon atoms, four hydrogen atoms, one nitrogen atom, and one chlorine atom. Its molecular formula is C7H10ClN and its molecular weight is 155.63 g/mol. 6-ADIMHCl is a white solid and is soluble in water and ethanol.

Scientific Research Applications

Local Anesthetic Activity and Acute Toxicity Study A study evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationship of a series of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives, showcasing a method for synthesizing these compounds through the Pictet–Spengler reaction. The synthesized compounds exhibited high local anesthetic activity and were compared to lidocaine, suggesting potential for future investigations as drug candidates. This research highlights the therapeutic possibilities of isoquinoline derivatives in reducing toxicity and increasing therapeutic margins, relevant for developing safer anesthetic agents (Azamatov et al., 2023).

Anticancer Potential Research into N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to 6-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, has demonstrated potent apoptosis-inducing capabilities and efficacy as an anticancer agent with significant blood-brain barrier penetration. This points to the potential of similar compounds for cancer treatment, especially in brain-related malignancies, underscoring the significance of structural analogs in medicinal chemistry (Sirisoma et al., 2009).

Antimicrobial Activity A study on Schiff base supramolecular compounds and their metal complexes, which share core structural similarities with this compound, revealed notable antimicrobial properties. The research provides insight into the antimicrobial applications of isoquinoline derivatives and their potential use in combating bacterial and fungal infections (El-Sonbati et al., 2016).

Synthetic Methodologies and Catalysis Explorations into the synthesis of tetrahydroisoquinoline alkaloids offer insights into the broader utility of these compounds in chemical synthesis. For instance, the development of new routes to tetrahydroisoquinoline (THIQ) alkaloids through anodic cyanation highlights innovative approaches to synthesizing complex organic molecules, potentially leading to new pharmaceuticals and materials (Louafi et al., 2010).

Analgesic and Anti-Inflammatory Properties Further research into isoquinoline derivatives, such as 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, has unveiled their potential analgesic and anti-inflammatory effects. Such studies underscore the therapeutic potential of these compounds in managing pain and inflammation, with implications for developing new, non-narcotic analgesics (Rakhmanova et al., 2022).

properties

IUPAC Name |

6-amino-4,4-dimethyl-2,3-dihydroisoquinolin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11;/h3-5H,6,12H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNAFBRWGRIGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C2=C1C=C(C=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2959713.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2959720.png)

![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)

![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)